![molecular formula C24H19N3O3S B2649902 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide CAS No. 681266-08-0](/img/structure/B2649902.png)
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide
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Description
Molecular Structure Analysis
The molecular structure of DTPB is defined by its molecular formula, C18H14FN3O3S. Unfortunately, the specific structural details or a diagram of the molecule are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of DTPB, such as its density, melting point, and boiling point, are not available in the retrieved data .Scientific Research Applications
Antiproliferative Activity
The compound has been evaluated for its antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI50 values . It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Induction of Cell Death
The compound has been found to induce cell death . This suggests a complex action of the compound that combines antiproliferative effects with the induction of cell death .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7- (4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo [4,3- c ]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c28-24(19-13-11-18(12-14-19)17-7-3-1-4-8-17)25-23-21-15-31(29,30)16-22(21)26-27(23)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDHOUNDCITTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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